molecular formula C18H17N3O4 B7188945 N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide

N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide

Cat. No.: B7188945
M. Wt: 339.3 g/mol
InChI Key: GZAQZZGDOWEZTB-UHFFFAOYSA-N
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Description

N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a phenyl group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-3-16-20-21-18(25-16)11-5-4-6-12(9-11)19-17(23)14-10-13(24-2)7-8-15(14)22/h4-10,22H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAQZZGDOWEZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of an appropriate hydrazide with an ester or acid chloride under acidic or basic conditions.

    Coupling with Phenyl Group: The oxadiazole intermediate is then coupled with a phenyl derivative through a nucleophilic substitution reaction.

    Formation of Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group yields an amine.

Scientific Research Applications

N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, thereby modulating their activity.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, it can disrupt bacterial cell wall synthesis, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide
  • N-[3-(5-ethyl-1,3,4-thiadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide
  • N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-ethoxybenzamide

Uniqueness

N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.

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